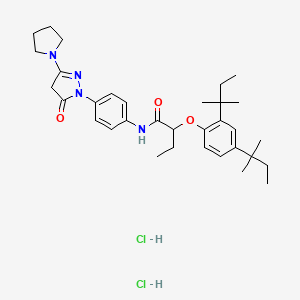![molecular formula C19H15N5O2 B13944968 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1012344-10-3](/img/structure/B13944968.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyridine ring, and an imidazo[1,2-b]pyridazine core, making it a subject of study for its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the imidazo[1,2-b]pyridazine core: This involves the condensation of 3-aminopyridine with a suitable diketone, followed by cyclization.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazo[1,2-b]pyridazine core using a suitable linker, such as a halomethyl derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Alkylated derivatives at the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yl)imidazo[1,2-b]pyridazin-6-amine
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(quinolin-3-yl)imidazo[1,2-b]pyridazin-6-amine
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for research and development.
特性
CAS番号 |
1012344-10-3 |
|---|---|
分子式 |
C19H15N5O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H15N5O2/c1-2-14(10-20-7-1)15-11-22-19-6-5-18(23-24(15)19)21-9-13-3-4-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,21,23) |
InChIキー |
CDCIEMRATQLIJD-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN4C(=NC=C4C5=CN=CC=C5)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




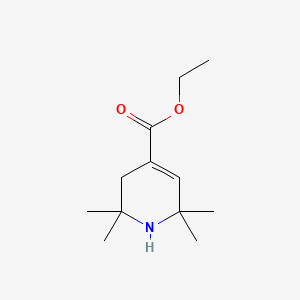


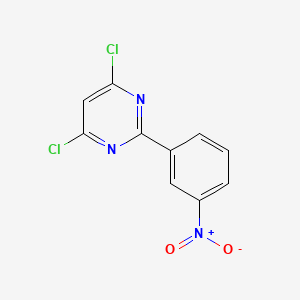

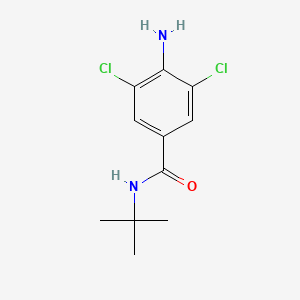

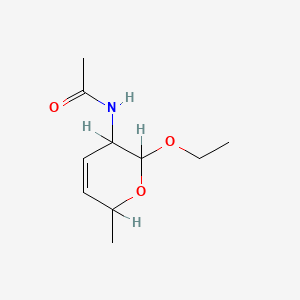

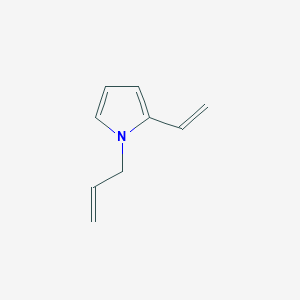
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
